3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one
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Overview
Description
3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one, also known as evodiamine, is a major alkaloid compound extracted from the dry unripened fruit of Evodiae fructus (Evodia rutaecarpa Benth., Rutaceae) . This compound has a variety of pharmacological activities, such as anti-obesity, anti-inflammatory, analgesic, anti-tumor, anti-ulcerogenic, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one involves multiple steps, including cyclization and condensation reactions. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the dry unripened fruit of Evodiae fructus. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying complex alkaloid structures and reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one involves modulation of various molecular targets and pathways, including:
EGFR-PKCα-ERK Signaling Pathway: Inhibits adipogenesis and induces phosphorylation of EGFR, PKCα, and ERK.
P2X4 Receptor Signaling Pathway: Exerts anti-inflammatory effects by suppressing the P2X4 receptor signaling pathway.
NF-κB and TNFR-ɑ Pathways: Downregulates NF-κB and TNFR-ɑ, reducing inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Capsaicin: Shares a similar anti-obesity mechanism of action.
Piperine: Exhibits similar pharmacological activities, such as anti-inflammatory and anti-tumor effects.
Gambogic Acid: Similar in its anti-tumor and anti-inflammatory properties.
Uniqueness
3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one is unique due to its complex pentacyclic structure and its broad spectrum of pharmacological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-8,17,19-20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXSQYLWBYMSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C3=C1C4=CC=CC=C4N3)NC5=CC=CC=C5C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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